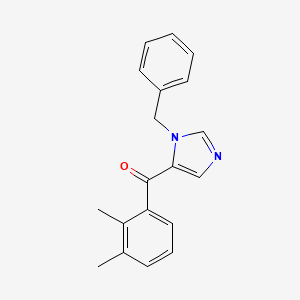
(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanone: is a complex organic compound characterized by its imidazole ring fused with a benzyl group and a 2,3-dimethylphenyl moiety. This compound is part of a broader class of imidazole derivatives, which are known for their diverse biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:
Benzyl Imidazole Formation: The imidazole ring is first synthesized and then benzylated using benzyl chloride in the presence of a strong base like potassium carbonate.
Coupling Reaction: The benzylated imidazole is then coupled with 2,3-dimethylbenzoyl chloride under Friedel-Crafts acylation conditions, using aluminum chloride as a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromic acid to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur at the imidazole nitrogen atoms, often using alkyl halides in the presence of a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases like potassium carbonate.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Alkylated imidazole derivatives.
科学的研究の応用
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Studied for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanone: is unique due to its specific structural features, which differentiate it from other imidazole derivatives. Some similar compounds include:
Imidazole: A simpler imidazole derivative without the benzyl and dimethylphenyl groups.
Benzyl Imidazole: Similar to the compound but lacking the 2,3-dimethylphenyl group.
2,3-Dimethylphenyl Imidazole: A compound with a similar phenyl group but without the benzyl substitution on the imidazole ring.
特性
分子式 |
C19H18N2O |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
(3-benzylimidazol-4-yl)-(2,3-dimethylphenyl)methanone |
InChI |
InChI=1S/C19H18N2O/c1-14-7-6-10-17(15(14)2)19(22)18-11-20-13-21(18)12-16-8-4-3-5-9-16/h3-11,13H,12H2,1-2H3 |
InChIキー |
ATERZKJYGVMPDX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CN=CN2CC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















